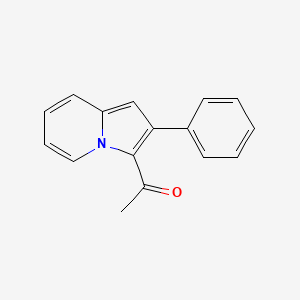
1-(2-Phenylindolizin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Phenylindolizin-3-yl)ethanone” is a chemical compound with the CAS Number: 38320-58-0 and Linear Formula: C16H13NO .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C16H13NO . The InChI Code for this compound is 1S/C16H13NO/c1-12(18)16-15(13-7-3-2-4-8-13)11-14-9-5-6-10-17(14)16/h2-11H,1H3 .Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not available in the searched resources. For detailed information on its reactivity, it is suggested to refer to specific literature or experimental data .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 235.29 . Other physical and chemical properties like boiling point, melting point, density, etc., are not available in the searched resources .Applications De Recherche Scientifique
Structural Characterization and Synthesis
The synthesis and structural characterization of compounds related to 1-(2-Phenylindolizin-3-yl)ethanone have been reported in various studies. For instance, the synthesis of (E)-2-Phenyl-3-(2-phenylindolizin-3-yl)acrylonitrile highlighted the structural configuration of bulky substituents on the molecule, which minimizes interatomic contacts through weak C—H⋯π interactions (Bao-Hua Qian et al., 2006). This study provides insights into the molecular structure and potential interactions of related compounds.
Antimicrobial Applications
Derivatives of this compound have shown potential as antimicrobial agents. Research into novel N-phenylacetamide bearing 1,2,4-triazole derivatives, potentially including similar structures, demonstrated significant antimicrobial activities against bacteria and fungi (Li Bochao et al., 2017). Another study on 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone explored its synthesis and antimicrobial activity, highlighting the compound's potential in pharmaceutical applications (Atul K. Wanjari, 2020).
Inhibition of HIV-1 Replication
The design and synthesis of novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which may be structurally related to this compound, have been identified as inhibitors of HIV-1 replication. This study shows the potential of these derivatives in antiviral therapy, with specific compounds exhibiting promising activity against HIV-1 replication (Zhiping Che et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-phenylindolizin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12(18)16-15(13-7-3-2-4-8-13)11-14-9-5-6-10-17(14)16/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKQFUNEFWDJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2N1C=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2634019.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile](/img/structure/B2634020.png)


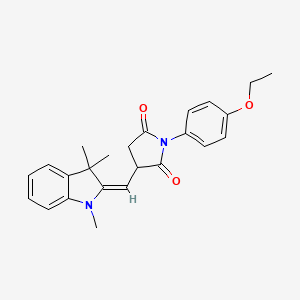
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3-nitrobenzoate](/img/structure/B2634030.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromobenzamide](/img/structure/B2634031.png)
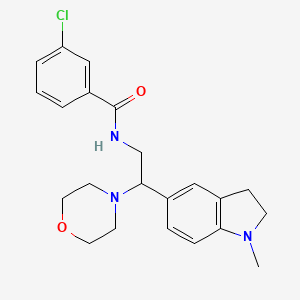
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2634034.png)
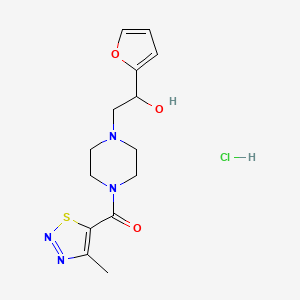
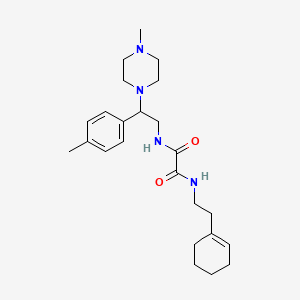
![4-[(4-methylphenyl)methyl]-1lambda6-thiomorpholine-1,1-dionehydrochloride](/img/structure/B2634038.png)
![N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B2634039.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2634041.png)
